Demethoxyrapamycin
Description
Contextualizing Demethoxyrapamycin within Macrocyclic Lactone Antibiotics
Macrocyclic lactones are a diverse class of natural products characterized by a large ring structure containing a lactone (cyclic ester) group. Many macrocyclic lactones exhibit potent biological activities, including antibiotic, immunosuppressive, and antiparasitic properties. Rapamycin (B549165) is a prominent example of a macrocyclic lactone antibiotic, initially discovered for its antifungal activity. nih.govbio-rad-antibodies.com this compound belongs to this broader class of compounds, sharing the characteristic macrocyclic lactone framework. The macrocyclic lactones include groups like avermectins and milbemycins, which are derived from Streptomyces species and are known for their antiparasitic effects. nih.govresearchgate.net Rapamycin itself is produced by Streomyces hygroscopicus. nih.govbio-rad-antibodies.commsu.edu Research into this compound places it within this context of microbial-derived macrocyclic compounds with potential biological relevance.
Historical Perspective of this compound Research and Discovery
This compound is a naturally occurring congener of rapamycin. msu.edumsu.edu The discovery of rapamycin stemmed from soil samples collected on Easter Island (Rapa Nui) in the 1960s, leading to the isolation of the producing organism, Streptomyces hygroscopicus. nih.govbio-rad-antibodies.commsu.edu Subsequent research efforts focused on isolating and characterizing the compounds produced by this bacterium. Rapamycin was identified as a key active compound. nih.govbio-rad-antibodies.com As part of the comprehensive analysis of the metabolites from Streptomyces hygroscopicus, related compounds, including this compound, were also discovered and characterized. Early research involved the structure elucidation of these related congeners. googleapis.com The structure of this compound was reported in the early 1980s. googleapis.com Academic research has also pursued the total synthesis of both rapamycin and this compound, which has been instrumental in confirming their assigned structures and providing routes for generating analogs for further study. msu.edumsu.eduacs.orgacs.orgacs.orgmsu.edu
Structural Relationship and Academic Delineation from Rapamycin Congeners
This compound is structurally closely related to rapamycin. The primary structural difference lies in the absence of a methoxy (B1213986) group at a specific position (C-7) in this compound compared to rapamycin. googleapis.comcore.ac.uk Rapamycin has a molecular formula of C51H79NO13 and a molecular weight of approximately 914.2 g/mol . alfa-chemistry.comuni.lunih.gov this compound has a molecular formula of C50H77NO12 and a molecular weight of approximately 884.1 g/mol , reflecting the loss of a CH3O group. nih.gov
Academically, the delineation between this compound and rapamycin congeners is based on these specific structural variations. Research has investigated the impact of the C-7 methoxy group on the biological activity of rapamycin and its analogs. Studies have shown that the removal of the C-7 methoxy group, as seen in this compound, can result in an analog with a biological profile similar to rapamycin itself. core.ac.uk This suggests that the C-7 methoxy group may not be critical for certain aspects of rapamycin's activity, particularly its interaction with FKBP12. core.ac.uk
Other rapamycin congeners exist, such as 32-desmethylrapamycin and 32-desmethoxyrapamycin, further highlighting the structural diversity within this family of compounds produced by Streptomyces hygroscopicus. researchgate.net Academic research employs techniques like LC-MS and NMR spectroscopy to identify and characterize these subtle structural differences in fermentation by-products and related derivatives. researchgate.net The study of these congeners helps researchers understand the structure-activity relationships within the rapamycin family and the biosynthetic pathways involved in their production.
Structure
2D Structure
Properties
IUPAC Name |
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO12/c1-30-15-11-10-12-16-31(2)44(60-8)27-38-20-18-36(7)50(59,63-38)47(56)48(57)51-22-14-13-17-39(51)49(58)62-45(35(6)25-37-19-21-40(52)46(26-37)61-9)29-43(55)34(5)24-33(4)42(54)28-41(53)32(3)23-30/h10-12,15-16,24,30,32,34-40,42,44-46,52,54,59H,13-14,17-23,25-29H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDGLJAFSFWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)CC(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Engineered Production of Demethoxyrapamycin
Elucidation of the Demethoxyrapamycin Biosynthetic Gene Cluster in Streptomyces hygroscopicus
The genes responsible for the biosynthesis of rapamycin (B549165), and by extension this compound, are organized into a large biosynthetic gene cluster within the Streptomyces hygroscopicus chromosome. nih.govnih.gov The elucidation of this gene cluster has provided significant insights into the enzymatic machinery involved in the construction and modification of these complex macrolides. asm.org Comparative analysis of gene clusters from different rapamycin-producing strains, such as Streptomyces hygroscopicus and Actinoplanes sp. N902-109, has revealed similarities in the organization of the core PKS genes. researchgate.net
Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) System Contributions to this compound Biogenesis
The core structure of this compound is assembled by a hybrid PKS/NRPS system. nih.govnih.govontosight.ai This system utilizes a shikimate-derived starter unit and incorporates a pipecolate residue. nih.govnih.gov The PKS modules are responsible for the iterative condensation of extender units, similar to fatty acid biosynthesis, leading to the formation of a large polyketide chain. nih.gov The NRPS component, specifically the pipecolate-incorporating enzyme, is responsible for the incorporation of L-pipecolic acid into the growing polyketide chain and is believed to also catalyze the macrocyclic ring closure. nih.govnih.gov The immediate product of the PKS system is a macrocyclic intermediate, often referred to as pre-rapamycin, which then undergoes further modifications. nih.govrsc.orgrsc.orgrsc.org
Functional Characterization of Key Biosynthetic Enzymes and Genes in this compound Formation
Understanding the function of individual enzymes encoded within the biosynthetic gene cluster is crucial for manipulating the pathway to produce analogs. Gene knockout and overexpression studies have been instrumental in elucidating the roles of specific genes in rapamycin biosynthesis. researchgate.netresearchgate.net
Role of Lysine (B10760008) Cyclodeaminase (RapL) in this compound Precursor Formation
The gene rapL is located within the rapamycin biosynthetic gene cluster and encodes a putative lysine cyclodeaminase. nih.govnih.gov This enzyme catalyzes the cyclization and conversion of L-lysine to L-pipecolate, a key precursor incorporated into the rapamycin and this compound structures. nih.govnih.govresearchgate.netmdpi.com Mutational studies involving the disruption of the rapL gene in Streptomyces hygroscopicus have demonstrated a significant reduction in rapamycin production. nih.govnih.govresearchgate.net Supplementation of the growth medium with L-pipecolate restored wild-type levels of rapamycin production in these rapL mutants, confirming the role of RapL in providing the pipecolate precursor. nih.gov
Significance of the Pipecolate-Incorporating Enzyme (RapP) in this compound Macrocycle Assembly
The rapP gene encodes a pipecolate-incorporating enzyme (PIE), which is believed to be responsible for catalyzing the incorporation of L-pipecolate into the polyketide chain and the subsequent closure of the macrocyclic ring. nih.govnih.govgoogle.com This step is critical for forming the characteristic macrocyclic structure of this compound and rapamycin.
Influence of O-Methyltransferases (RapM, RapQ, RapI) and Hydroxylases (RapJ, RapN) on this compound Tailoring Steps
Following the assembly of the core macrocycle by the PKS/NRPS system, a series of tailoring enzymes modify the structure to yield the final products, including this compound and rapamycin. These modifications include hydroxylations and O-methylations. Three O-methyltransferases, RapM, RapQ, and RapI, and two cytochrome P450 monooxygenases, RapJ and RapN, are involved in these tailoring steps. nih.govrsc.orgrsc.orgrsc.orgresearchgate.net
RapM: This O-methyltransferase is involved in the methylation of the C16 hydroxyl group. rsc.orgrsc.orgrsc.orgnih.gov In vitro studies have shown that recombinant RapM regioselectively methylates the C16 hydroxyl of desmethyl rapamycin precursors. rsc.orgrsc.orgnih.gov
RapQ: RapQ is another O-methyltransferase predicted to methylate the C27 hydroxyl group. rsc.orgrsc.orgrsc.org This methylation is reported to occur after hydroxylation at C27 by RapN. rsc.orgrsc.org The absence of this methylation at C27 is what distinguishes this compound from rapamycin.
RapI: RapI is an O-methyltransferase suggested to methylate the C39 hydroxyl group. rsc.orgrsc.orgrsc.org
RapJ: RapJ is a cytochrome P450 monooxygenase that participates in the hydroxylation reactions, specifically introducing a keto-group at the C9 position. rsc.orgrsc.orgrsc.orgresearchgate.net
RapN: RapN is another cytochrome P450 monooxygenase involved in hydroxylation, catalyzing the hydroxylation at the C27 position. rsc.orgrsc.orgrsc.orgresearchgate.net
Gene knockout experiments have suggested the regiocomplementary roles of these methyltransferases and hydroxylases in the biosynthesis of rapamycin. rsc.orgrsc.org Deletion of genes like rapQONML from the rapamycin gene cluster has been shown to result in the production of analogs such as the 16-O-desmethyl-27-desmethoxy analog. asm.org
Precursor-Directed Biosynthesis Strategies for Novel this compound Analogs
Precursor-directed biosynthesis is a strategy used to generate novel analogs of natural products by feeding structural analogs of natural precursors to producing organisms or engineered strains. This approach has been applied to the rapamycin biosynthetic pathway to create new rapalogs. nih.govasm.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org
By feeding rapL mutant strains of Streptomyces hygroscopicus with analogs of L-pipecolate, researchers have successfully produced novel rapamycin analogs, including those with modifications at the pipecolate incorporation site. nih.govnih.govresearchgate.netresearchgate.net For example, feeding a rapL deletion mutant with 4-hydroxyproline (B1632879) resulted in the production of 4-hydroxyprolylrapamycin and 4-hydroxyprolyl-26-demethoxyrapamycin. nih.govresearchgate.netresearchgate.netresearchgate.net This indicates a degree of relaxed substrate specificity for the enzyme catalyzing pipecolate incorporation (RapP). nih.gov
The use of L-pipecolate analogs, such as (±)-nipecotic acid, has been shown to inhibit the native biosynthesis of L-pipecolate, thereby enhancing the incorporation of other fed pipecolate analogs into the rapamycin molecule. nih.govasm.orgresearchgate.netnih.gov This strategy has led to the production of novel sulfur-containing rapamycin analogs. nih.govasm.orgresearchgate.net
Precursor-directed biosynthesis offers a valuable route for diversifying the rapamycin scaffold, particularly at the pipecolate and starter unit positions, providing a means to generate analogs that might be challenging to obtain solely through chemical synthesis. researchgate.netresearchgate.netsemanticscholar.org
Here is a table summarizing some of the enzymes and their roles in the biosynthesis:
| Enzyme | Gene | Proposed Role in Biosynthesis |
| Lysine Cyclodeaminase | RapL | Converts L-lysine to L-pipecolate |
| Pipecolate-Incorporating Enzyme | RapP | Incorporates L-pipecolate and catalyzes macrocycle closure |
| O-Methyltransferase | RapM | Methylates the C16 hydroxyl group |
| O-Methyltransferase | RapQ | Methylates the C27 hydroxyl group (after hydroxylation by RapN) |
| O-Methyltransferase | RapI | Methylates the C39 hydroxyl group |
| Cytochrome P450 Monooxygenase | RapJ | Introduces a keto-group at the C9 position |
| Cytochrome P450 Monooxygenase | RapN | Hydroxylates the C27 position |
Mutasynthetic Approaches in the Generation of this compound Derivatives
Mutasynthesis, a technique combining mutagenesis and biosynthesis, has been a valuable strategy for generating novel derivatives of natural products, including rapamycin and its related compounds like this compound. nih.govnih.govpsu.edu This approach typically involves using mutant strains blocked in specific biosynthetic steps and feeding them with unnatural or modified precursors. The blocked pathway in the mutant strain allows for the incorporation of these exogenous substrates into the growing molecule, leading to the production of structural analogs that would not be accessible through conventional fermentation of the wild-type strain. psu.edu
In the context of rapamycin biosynthesis, mutasynthesis has primarily focused on modifying the starter unit or the pipecolic acid moiety. nih.gov For example, studies have investigated feeding modified starter units, such as cyclohexanecarboxylic acid or cycloheptanecarboxylic acid, to S. hygroscopicus mutants deficient in the natural starter unit biosynthesis, resulting in the production of rapamycin analogs with altered cyclohexane (B81311) rings. pnas.orgnih.gov Similarly, feeding unnatural analogs of L-pipecolate to rapL mutants (deficient in L-lysine cyclodeaminase, the enzyme that produces L-pipecolate) has led to the incorporation of these analogs into the rapamycin structure. acs.orgnih.govnih.gov The observation that nipecotic acid can inhibit the biosynthesis of L-pipecolate and enhance the incorporation of unnatural substrates highlights the potential of this approach. nih.govresearchgate.net
While much of the published work on rapamycin mutasynthesis has centered on modifications at the starter unit or pipecolate incorporation site, the potential exists to apply similar strategies to generate derivatives of this compound. Given that this compound is believed to arise from incomplete tailoring of the rapamycin scaffold, particularly at the C-27 position, mutasynthetic approaches could potentially involve feeding modified extender units or precursors that influence the post-PKS modification enzymes. However, modifications introduced by mutasynthesis have historically been more successful at the starter unit or pipecolic acid positions compared to other parts of the rapamycin scaffold. nih.gov
Research findings have demonstrated the generation of specific this compound derivatives through genetic manipulation. For instance, engineered strains of S. hygroscopicus with a disrupted rapL gene, when fed with 4-hydroxyproline, produced 4-hydroxyprolylrapamycin and 4-hydroxyprolyl-26-demethoxyrapamycin. researchgate.netnih.govresearchgate.net This indicates that altering the availability of natural precursors and providing alternative substrates can lead to the production of modified rapalogs, including those related to this compound.
Optimization of Carbon Source Nutrition for Enhanced this compound Biosynthesis
Optimizing the nutritional environment, particularly the carbon source, is a critical factor in enhancing the biosynthesis of secondary metabolites like this compound in microbial fermentation. researchgate.netmdpi.com The carbon source serves multiple roles: providing building blocks for biomass synthesis, supplying energy for cellular maintenance and biosynthesis, and acting as a direct precursor for the secondary metabolite. jabonline.in The type and concentration of the carbon source can significantly influence the metabolic flux and gene expression related to the biosynthetic pathway. mdpi.com
For Streptomyces species, including S. hygroscopicus, the choice of carbon source can impact both growth and the production of secondary metabolites. mdpi.com Often, a balance is required between providing readily metabolized carbon sources to support initial cell growth and sustained-release carbon sources that can be utilized during the later production phase of secondary metabolites. mdpi.com Complex carbohydrates like starch are frequently used in Streptomyces fermentation media, as these microorganisms possess the enzymatic machinery (e.g., amylase) to hydrolyze them into usable sugars over time. nih.govmdpi.com
Detailed research findings on the specific optimization of carbon source nutrition solely for enhanced this compound biosynthesis are limited in the provided search results. However, studies on the optimization of rapamycin production in S. hygroscopicus provide relevant insights. These studies emphasize the importance of factors such as the type of carbon source (e.g., glucose, mannitol, fructose, starch, sucrose) and their concentrations in the fermentation medium. researchgate.netjabonline.in While mannitol, fructose, and glucose have been identified as suitable carbon sources for growth and polyhydroxybutyrate (B1163853) (PHB) accumulation in one study, the optimal carbon source for rapamycin (and likely this compound) production in S. hygroscopicus can vary depending on the specific strain and fermentation conditions. jabonline.in
Furthermore, the timing of carbon source availability can be crucial. Strategies involving feeding or using sustained-release carbon sources can help maintain productivity during the secondary metabolite production phase. mdpi.com The optimization process often involves empirical studies and, more recently, approaches like response surface methodology (RSM) and artificial neural networks (ANN) coupled with genetic algorithms (GA) to model and predict optimal carbon source concentrations for enhanced metabolite production in other microbial systems. mdpi.comnih.gov Applying similar systematic optimization approaches to this compound production would likely involve evaluating the impact of different carbon sources and their feeding strategies on the yield of this compound.
While specific data tables detailing carbon source optimization exclusively for this compound were not found, the principles established for rapamycin and other microbial secondary metabolites are directly applicable. Future research could focus on systematically investigating the effect of various carbon sources and their concentrations on this compound yield in S. hygroscopicus strains, potentially employing high-throughput screening techniques to identify optimal nutritional conditions. nih.gov
Advanced Synthetic Methodologies for Demethoxyrapamycin and Its Congeners
Unified Total Synthesis Strategies for Demethoxyrapamycin
Unified total synthesis strategies aim to develop a common synthetic route that can be applied to the synthesis of both rapamycin (B549165) and this compound, highlighting the structural similarities and allowing for the preparation of analogs. These strategies typically involve the convergent assembly of large, pre-functionalized fragments. figshare.comresearchgate.netacs.orgacs.org
Convergent Approaches Utilizing Common Building Blocks in this compound Synthesis
Convergent synthesis is a key feature of unified strategies for this compound. This involves synthesizing several complex fragments independently and then joining them in a final series of coupling reactions to form the complete macrocycle. figshare.comresearchgate.netacs.orgacs.org For this compound, researchers have envisioned the molecule being constructed from key building blocks, often designated as ABC and DE fragments, which represent different portions of the macrocyclic ring msu.edufigshare.comresearchgate.netmsu.edu. These fragments are designed to be common intermediates that can be elaborated to yield either rapamycin or this compound, depending on the specific functionalization introduced msu.edufigshare.comresearchgate.netmsu.edu. The C(21-42) portion is often referred to as the ABC fragment, while the C(1-20) portion is the DE fragment researchgate.netmsu.edu. The synthesis of these fragments in decagram quantities has been reported, facilitating their use in convergent approaches figshare.com.
Stereoselective Construction of Key Macrocyclic Moieties in this compound
The macrocyclic structure of this compound contains numerous stereocenters, making stereoselective synthesis crucial. uni-hannover.de Achieving the correct relative and absolute stereochemistry within the key fragments and during their coupling is paramount for the successful synthesis of the natural product. Methods employed for stereocontrol in the synthesis of rapamycin and its congeners, including this compound fragments, involve techniques such as stereoselective aldol (B89426) reactions, asymmetric hydrogenations, and chiral auxiliary-mediated transformations. For instance, studies towards rapamycin synthesis have utilized highly diastereoselective reactions like the Ireland-Claisen rearrangement and stereoselective carbonyl reduction to establish specific stereocenters within fragments. soton.ac.ukresearchgate.net
Fragment Coupling Strategies in this compound Total Synthesis
The final stages of this compound total synthesis involve the coupling of the pre-assembled fragments and macrocyclization to form the large ring structure. Various strategies have been developed for this critical step.
Intermolecular Acylation and Macrocyclization Techniques for this compound Assembly
One strategy for assembling the this compound macrocycle involves initial intermolecular acylation followed by macrocyclization. msu.eduacs.org This approach typically entails coupling the C(21-42) ABC fragment with the C(1-20) DE fragment via an ester linkage (acylation), often at the C34 position msu.eduacs.org. Following this intermolecular coupling, a subsequent intramolecular reaction is required to close the macrocycle and form the complete ring system msu.eduacs.org.
Palladium-Catalyzed Stille Coupling in this compound Macrocycle Formation
Palladium-catalyzed Stille coupling has been successfully applied as a key macrocyclization technique in the total synthesis of both rapamycin and this compound. msu.eduresearchgate.netacs.orgmsu.eduacs.org This reaction involves the coupling of a vinyl stannane (B1208499) with a vinyl iodide (or similar halide) catalyzed by a palladium complex, forming a new carbon-carbon bond, specifically a carbon-vinyl bond, which is essential for establishing the triene system within the macrocycle msu.eduresearchgate.netacs.orgmsu.edu. In the context of this compound synthesis, the Stille coupling can be used to connect the ABC and DE fragments, forming the C(20)-C(21) bond and simultaneously installing part of the conjugated triene system msu.eduresearchgate.netacs.orgmsu.eduacs.org. The use of specific palladium catalysts, such as [(2-furyl)3P]2PdCl2, has been shown to be effective for this macrocyclization acs.orgmsu.edu.
Application of Dithiane Coupling Methodologies in this compound Synthesis
Dithiane coupling methodologies have also found application in the synthesis of fragments leading to rapamycin and its analogs. msu.edu While not always the macrocyclization step itself, dithiane chemistry can be utilized in the construction of complex carbon frameworks within the building blocks. For example, a highly acid-labile terminal epoxide derived from an ABC fragment precursor was coupled with a dithiane in one synthetic route towards this compound msu.edu. Dithianes can serve as masked carbonyl groups or acyl anion equivalents, allowing for nucleophilic additions and subsequent transformations that contribute to the complexity and functionalization of the synthetic intermediates.
Confirmatory Synthesis of this compound to Validate Natural Product Structures
The total synthesis of natural products plays a crucial role in confirming their proposed chemical structures. In the case of this compound, its structure was initially assigned based primarily on spectral comparisons with rapamycin. The first successful total synthesis of this compound provided critical confirmation of this assigned structure msu.edumsu.edu.
One notable total synthesis of this compound was achieved through a highly convergent strategy. This approach involved the coupling of fully functionalized fragments representing different portions of the molecule msu.edumsu.edu. Specifically, the synthesis envisioned the union of ABC fragments (corresponding to the C(21-42) portion) with a common DE element (corresponding to the C(1-20) portion) msu.edumsu.eduacs.org. The macrocyclic framework was assembled in a limited number of steps, for instance, in one reported synthesis, the macrocycle was formed in just two steps via the union of ABC and DE intermediates msu.edu. This convergent strategy not only facilitated the synthesis of this compound but also confirmed its structure through the successful construction of the molecule with the proposed connectivity and stereochemistry.
The synthetic route involved key steps such as intermolecular acylation and intramolecular palladium(0)-catalyzed Stille coupling for macrocycle formation msu.edu. Alternatively, the macrocyclization could be achieved via the formation of a triene seco acid followed by macrolactonization msu.edu. The successful execution of these synthetic strategies, culminating in a molecule identical to the natural product, provided definitive validation of the previously assigned structure of this compound msu.edumsu.eduacs.org.
Detailed research findings from these confirmatory syntheses often include the specific building blocks used, the reaction conditions for coupling and macrocyclization, and characterization data of the synthetic intermediates and the final product.
Development of Synthetic Routes for Rationally Designed this compound Analogs
The complex chemical structure of this compound, similar to rapamycin, presents multiple sites for structural modification. The development of synthetic routes for rationally designed this compound analogs is driven by the desire to explore the structure-activity relationships of this class of compounds and potentially develop molecules with altered or improved properties.
Synthetic strategies for generating analogs often leverage the convergent nature of the total synthesis, allowing for the modification of individual fragments before their assembly into the macrocycle msu.edu. This modular approach facilitates the introduction of variations at specific positions of the molecule.
Rational design of analogs can target various regions of the this compound structure. For example, modifications might focus on the pipecolic acid moiety, the triene system, or the cyclohexyl ring. Synthetic routes are developed to selectively introduce functional groups, alter stereochemistry, or create truncated or expanded macrocycles.
While specific detailed synthetic routes solely focused on this compound analogs are less extensively documented compared to rapamycin analogs, the methodologies developed for rapamycin derivatives are often applicable or adaptable. These methodologies include:
Fragment Coupling Strategies: Utilizing convergent synthesis where modified ABC or DE fragments are synthesized and then coupled to form the macrocycle msu.edumsu.edu.
Late-Stage Functionalization: Introducing modifications to the pre-formed macrocycle, although the complexity of this compound can make selective late-stage modifications challenging.
Precursor-Directed Biosynthesis: While not strictly synthetic chemistry, this approach involves feeding modified starter units or intermediates to the producing organism (e.g., Streptomyces hygroscopicus) to generate novel analogs through the organism's biosynthetic machinery nih.govnih.gov. This method has been explored for rapamycin analogs and could potentially be applied to this compound if the relevant biosynthetic pathways are amenable to such manipulation.
The development of synthetic routes for rationally designed analogs requires careful planning to ensure stereochemical control and regioselectivity. Researchers often employ a range of modern synthetic techniques, including metal-catalyzed couplings (such as Stille coupling) msu.edunih.govpitt.edu, stereoselective transformations (like aldol reactions or reductions) uni-hannover.de, and protecting group strategies to navigate the molecule's numerous functional groups pitt.edu.
The goal of developing these synthetic routes is to provide access to a library of this compound analogs with targeted structural variations. These analogs can then be evaluated to understand how specific structural changes impact their binding to proteins like FKBP12 and their influence on downstream biological pathways.
Molecular Mechanisms of Action of Demethoxyrapamycin
Elucidating the Interaction of Demethoxyrapamycin with Immunophilins
The biological activity of this compound, a close analog of rapamycin (B549165), is initiated by its binding to a class of intracellular proteins known as immunophilins. Specifically, it forms a high-affinity complex with the FK506 binding protein 12 (FKBP12). This initial interaction is a critical prerequisite for the subsequent inhibition of the mTOR signaling pathway.
This compound Binding Affinity to FK506 Binding Protein 12 (FKBP12)
While specific binding affinity data for this compound to FKBP12 is not extensively documented in publicly available research, inferences can be drawn from studies on rapamycin and its analogs. Rapamycin itself binds to FKBP12 with a high affinity, typically in the low nanomolar range. It is anticipated that this compound, sharing a significant portion of its structure with rapamycin, also exhibits a strong binding affinity for FKBP12. The high affinity of rapamycin analogs for FKBP12 is a common characteristic, with most binding with KI values in the nanomolar to low micromolar range. nih.gov The pipecolate region of the rapamycin structure is understood to be crucial for this binding to FKBP12. wikipedia.org
| Compound | Target Protein | Binding Affinity (IC50/KI) |
| Rapamycin | FKBP12 | 0.057 µM (IC50) |
| FK506 | FKBP12 | 0.22 µM (IC50) |
| Synthetic Rapalog Analogs | FKBP12 | 5–37 µM (IC50) |
This table presents a comparative view of the binding affinities of various ligands to FKBP12, highlighting the high-affinity interaction characteristic of this class of compounds.
Structural Determinants Governing this compound-FKBP12 Complex Formation
This compound-Mediated Inhibition of the Mechanistic Target of Rapamycin (mTOR) Pathway
The this compound-FKBP12 complex acts as the functional unit that inhibits the mTOR pathway. Neither this compound alone nor FKBP12 alone can inhibit mTOR. It is the formation of this binary complex that creates a new molecular surface capable of interacting with and inhibiting the mTOR protein kinase.
Formation and Functional Role of the this compound-FKBP12-mTOR Ternary Complex
The inhibitory action of this compound is realized through the formation of a ternary complex with FKBP12 and the FKBP-rapamycin-binding (FRB) domain of mTOR. wikipedia.org The this compound-FKBP12 complex presents a composite surface that is recognized by the FRB domain of mTOR, leading to the formation of a stable this compound-FKBP12-mTOR ternary complex. This "molecular glue" mechanism effectively brings FKBP12 and mTOR into close proximity, leading to the allosteric inhibition of mTOR's kinase activity. The interaction between the this compound-FKBP12 complex and the FRB domain is significantly stronger than the interaction of this compound with the FRB domain alone.
Differential Impact on mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) Signaling by this compound
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different cellular processes. Rapamycin and its analogs, including presumably this compound, are primarily known as inhibitors of mTORC1. The this compound-FKBP12 complex binds to the FRB domain of mTOR within the mTORC1 complex, thereby preventing it from phosphorylating its downstream substrates.
The effect on mTORC2 is more complex and often context-dependent. While acute treatment with rapamycin analogs generally does not inhibit mTORC2 activity, prolonged exposure has been shown to disrupt the assembly and function of mTORC2 in certain cell types. This differential sensitivity is a key aspect of the pharmacological profile of these compounds. Dual mTORC1/mTORC2 inhibitors have been developed that target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both complexes. nih.govnih.gov
Downstream Signaling Cascade Modulations by this compound
The inhibition of mTORC1 by the this compound-FKBP12 complex leads to the modulation of a wide array of downstream signaling pathways that are critical for cell growth, proliferation, and metabolism. Two of the best-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov
Inhibition of mTORC1 by this compound is expected to lead to the dephosphorylation and inactivation of S6K1. nih.gov This, in turn, reduces the translation of a specific subset of mRNAs that are involved in ribosome biogenesis and cell growth.
Inhibition of p70 Ribosomal S6 Kinase (p70S6K) and Cyclin-Dependent Kinases by this compound
The inhibition of mTORC1 by the this compound-FKBP12 complex leads to the disruption of key downstream signaling pathways that regulate protein synthesis and cell cycle progression.
One of the most immediate and well-characterized consequences of mTORC1 inhibition is the rapid dephosphorylation and inactivation of the p70 ribosomal S6 kinase (p70S6K). Under normal growth conditions, mTORC1 directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates the 40S ribosomal protein S6, a component of the ribosome, which enhances the translation of a specific class of messenger RNAs (mRNAs) known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs. These mRNAs primarily encode for components of the translational machinery itself, such as ribosomal proteins and elongation factors. By inhibiting mTORC1, this compound prevents the activation of p70S6K, leading to reduced translation of 5' TOP mRNAs and a subsequent decrease in protein synthesis and ribosome biogenesis. The principal target of this rapamycin-induced inactivation is the phosphorylation site Threonine 389 (T389) on p70S6K.
In addition to its effects on protein synthesis, this compound also influences the cell cycle machinery by modulating the activity of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell through the various phases of the cell cycle. The action of this compound results in a cell cycle arrest in the G1 phase. This is not due to direct inhibition of CDKs, but rather a later, indirect effect. Specifically, the inhibition of mTOR by the this compound-FKBP12 complex prevents the normal degradation of the CDK inhibitor protein p27Kip1. The resulting accumulation of p27Kip1 leads to the inhibition of the cyclin E-CDK2 complex, a key regulator required for the transition from the G1 to the S phase of the cell cycle.
| Target Protein | Function in the Cell | Effect of this compound-induced mTORC1 Inhibition |
| p70S6K | Phosphorylates ribosomal protein S6; promotes translation of 5' TOP mRNAs for ribosomal proteins and elongation factors. | Dephosphorylation and inactivation. |
| Cyclin E-CDK2 | Drives progression from G1 to S phase of the cell cycle. | Activity is inhibited. |
| p27Kip1 | Cyclin-dependent kinase inhibitor; negatively regulates G1/S phase transition. | Degradation is prevented, leading to accumulation. |
This compound's Influence on the PI3K/AKT/mTOR Signaling Axis
This compound exerts its effects within the broader context of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical network that integrates signals from growth factors and nutrients to control cell survival, growth, and proliferation. In this canonical pathway, growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then activates the kinase AKT, which promotes cell growth and survival through various mechanisms, including the activation of mTORC1.
While this compound is a potent inhibitor of mTORC1, its interaction with the PI3K/AKT/mTOR axis is complicated by the existence of powerful negative feedback loops. Under normal conditions, a downstream effector of mTORC1, p70S6K, phosphorylates the insulin receptor substrate-1 (IRS-1), leading to its degradation. This degradation serves as a negative feedback signal that dampens the activity of PI3K and AKT upstream.
When this compound inhibits mTORC1, this negative feedback is suppressed. The inhibition of p70S6K prevents the degradation of IRS-1, which leads to a sustained and often enhanced activation of the upstream PI3K/AKT signaling pathway. This compensatory over-activation of AKT can promote cell survival and is considered a significant mechanism of resistance to mTORC1 inhibitors like this compound.
Regulation of the AMPK/mTOR Pathway by this compound
The cellular signaling pathways governed by mTOR and AMP-activated protein kinase (AMPK) represent two opposing arms of metabolic control. While mTORC1 is a master regulator of anabolic processes (promoting growth and proliferation in nutrient-rich conditions), AMPK is a primary sensor of cellular energy status, activating catabolic processes (such as autophagy) to restore energy homeostasis when the AMP:ATP ratio is high.
These two pathways are reciprocally inhibitory. AMPK, when activated by low energy levels, directly phosphorylates and inhibits key components of the mTORC1 complex, including the tuberous sclerosis complex 2 (TSC2) tumor suppressor and the regulatory associated protein of mTOR (Raptor), thereby switching off mTORC1 signaling to conserve energy.
This compound's mechanism of action, the direct inhibition of mTORC1, pharmacologically mimics the cell's response to energy stress. By blocking the anabolic functions of mTORC1, this compound's effects align with the catabolic state promoted by AMPK activation. Therefore, the AMPK and mTOR pathways represent a critical crossroads where the cell decides between growth and energy conservation, and this compound directly pushes this balance away from growth by inhibiting mTORC1.
This compound's Interference with Calcium-Independent Signal Transduction Pathways
The primary mechanism of action for this compound is its interference with the mTOR signaling cascade, which is a calcium-independent pathway. The formation of the this compound-FKBP12 complex and its subsequent binding to and inhibition of mTORC1 does not rely on intracellular calcium (Ca2+) as a second messenger.
This is a critical distinction from the mechanism of other immunophilin-binding drugs. For example, the immunosuppressant FK506 also binds to FKBP12, but the resulting FK506-FKBP12 complex inhibits calcineurin, a calcium- and calmodulin-dependent protein phosphatase. In contrast, the this compound-FKBP12 complex does not affect calcineurin activity.
While mTOR signaling can influence the expression and activity of various Ca2+ channels and there are complex links between Ca2+ mobilization and mTOR regulation, the direct inhibitory action of this compound on its target is independent of calcium signaling.
Effects of this compound on Gene Expression Relevant to Cellular Growth and Proliferation
The inhibition of the mTOR pathway by this compound leads to significant changes in the expression of genes that are crucial for cellular growth and proliferation, primarily by exerting powerful effects at the level of mRNA translation.
As detailed in section 4.3.1, the inactivation of p70S6K by this compound selectively impairs the translation of 5' TOP mRNAs. This class of mRNAs encodes essential components of the protein synthesis machinery, including ribosomal proteins. By suppressing their translation, this compound effectively slows down the cell's capacity to build new proteins, a prerequisite for growth and division.
Furthermore, mTORC1 also phosphorylates and inactivates the eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs). When 4E-BPs are dephosphorylated due to mTORC1 inhibition, they bind tightly to the cap-binding protein eIF4E, preventing the assembly of the translation initiation complex on the 5' cap of most cellular mRNAs. This leads to a general suppression of cap-dependent translation, further contributing to the anti-proliferative effects.
Studies on rapamycin have also demonstrated effects on the transcriptional level, altering the abundance of specific mRNAs. For example, in cultured rat hippocampal neurons, rapamycin treatment was shown to alter the expression of numerous genes across several families. These findings suggest that this compound likely has similar effects on gene transcription programs related to cell growth and proliferation.
| Gene/Protein | Gene Family | Effect of Rapamycin Exposure |
| Nestin | Cytoskeletal Element | Reduced expression |
| aFGF | Growth Factor | Reduced expression |
| BMP6 | Growth Factor | Reduced expression |
| ErbB4 | Growth Factor | Increased expression |
| Netrin-1 | Growth Factor | Increased expression |
| CREB | Transcription Factor | Reduced expression |
| c-jun | Transcription Factor | Reduced expression |
| OTX1 | Transcription Factor | Reduced expression |
| Tuberin (TSC2) | Tumor Suppressor | Reduced mRNA expression |
| mGluR4 | Neurotransmitter Receptor | Increased expression |
| EAAC1 | Neurotransmitter Transporter | Reduced expression |
| Kir4.1 | Ion Channel | Reduced expression |
| Kir5.1 | Ion Channel | Reduced expression |
Cellular and Biochemical Effects of Demethoxyrapamycin in in Vitro Models
Demethoxyrapamycin's Impact on Cell Proliferation and Growth Control
The mTOR pathway plays a central role in regulating cell growth and proliferation by integrating signals related to nutrients, growth factors, and energy status. Inhibition of this pathway, notably by rapamycin (B549165), typically leads to a reduction in cell proliferation. As a structural analog, this compound is also expected to interact with components of this pathway, influencing cellular growth control.
Studies have indicated that this compound can affect cell proliferation, although its potency may vary compared to rapamycin depending on the specific analog and cell type studied. For instance, 29-Demethoxyrapamycin has shown marginal activity against certain cancer cell lines and was inactive against others in some assessments. mrc.ac.ukwikipedia.org In another study, 4-hydroxy-26-demethoxy-rapamycin was found to be inhibitory to DNA synthesis, a key process for cell proliferation, but its inhibitory effect did not reach 50% even at a concentration of 1 µM, suggesting lower potency compared to rapamycin, which showed 50% inhibition at 10 nM in the same cell line. wikipedia.org Conversely, 7-demethoxyrapamycin has been reported to exhibit a biological profile identical to that of rapamycin in splenocyte and yeast assays, suggesting comparable effects on growth control in these systems. nih.gov
These findings suggest that the specific site of demethoxylation on the rapamycin structure may influence the compound's potency and effects on cell proliferation. The general impact on cell growth control is likely mediated through the mTOR pathway, similar to rapamycin.
Induction of G1 Cell Cycle Arrest by this compound in Model Systems
A well-established effect of rapamycin is the induction of cell cycle arrest in the G1 phase, preventing cells from progressing into the DNA synthesis (S) phase. This is primarily mediated through the inhibition of mTOR complex 1 (mTORC1), which regulates key proteins involved in G1-S transition, such as the retinoblastoma protein (Rb) and cyclin-dependent kinases (CDKs) regulated by inhibitors like p21 and p27. wikipedia.orgguidetopharmacology.orgciteab.comnih.govnih.gov
The PubChem entry for Demethoxy Rapamycin lists cell cycle arrest as one of its biological activities. guidetopharmacology.org Given the structural similarity to rapamycin and the reported identical biological profile of 7-demethoxyrapamycin to rapamycin nih.gov, it is plausible that this compound analogs can also induce G1 cell cycle arrest. The inhibition of DNA synthesis observed with 4-hydroxy-26-demethoxy-rapamycin wikipedia.org is consistent with a G1 or S phase arrest. However, detailed mechanistic studies specifically demonstrating how this compound induces G1 cell cycle arrest and the precise molecular players involved, distinct from the extensive data available for rapamycin, are limited in the provided search results. The mechanism is likely to involve the modulation of mTOR signaling and its downstream effectors that govern cell cycle progression.
This compound-Induced Autophagy Mechanisms and Cellular Implications
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis and survival. The mTOR pathway is a key negative regulator of autophagy; its inhibition leads to the induction of autophagy. mrc.ac.ukguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.orgidrblab.netfrontiersin.org Rapamycin is a widely used pharmacological inducer of autophagy through its inhibition of mTORC1. mrc.ac.ukguidetomalariapharmacology.orgidrblab.netfrontiersin.org
The PubChem entry for Demethoxy Rapamycin indicates autophagy activation as one of its biological activities. guidetopharmacology.org This suggests that this compound, similar to rapamycin, can induce autophagy, likely through the inhibition of mTOR signaling. The mechanism of autophagy induction by rapamycin involves the ULK1-Atg13-FIP200 complex, which is negatively regulated by mTORC1. guidetomalariapharmacology.org While it is reasonable to infer that this compound may induce autophagy through a similar mTOR-dependent mechanism due to its structural resemblance and shared biological activities with rapamycin, specific research detailing the unique autophagy mechanisms or cellular implications directly attributed to this compound analogs, as opposed to rapamycin, were not prominently featured in the search results.
Effects on Endothelial Cell Proliferation, Migration, and Invasion Mediated by this compound
Endothelial cell proliferation, migration, and invasion are critical processes in angiogenesis, the formation of new blood vessels. The mTOR pathway is known to play a role in regulating these endothelial cell behaviors. Rapamycin has been shown to inhibit endothelial cell proliferation, migration, and tube formation in various in vitro models, impacting angiogenic processes. wikipedia.orgguidetopharmacology.orgciteab.comnih.govciteab.comsciforum.netnih.gov
The PubChem entry for Demethoxy Rapamycin lists effects on endothelial cell proliferation, migration, and invasion. guidetopharmacology.org This suggests that this compound may also influence these processes. However, specific experimental data or detailed findings on the effects of this compound analogs on endothelial cell behavior, including quantitative data on inhibition of proliferation, migration assays, or invasion studies, were not provided in the search results. While a general effect is indicated, the extent and mechanisms specific to this compound remain less characterized compared to rapamycin.
Regulation of Protein Synthesis and Translational Control by this compound
The mTOR pathway, particularly mTORC1, is a critical regulator of protein synthesis and translational control in eukaryotic cells. It controls the activity of key components of the translational machinery, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding proteins (4E-BPs). wikipedia.orgnih.govnih.govciteab.comciteab.comgenecards.orgwikipedia.orgvulcanchem.comwikipedia.orgguidetopharmacology.orgwaocp.orgiiarjournals.orgmrc.ac.uk Phosphorylation of 4E-BPs by mTORC1 leads to their dissociation from eIF4E, allowing eIF4E to initiate cap-dependent translation. wikipedia.orgwaocp.org
Given that this compound is a rapamycin analog and is associated with the mTOR pathway, it is likely to influence protein synthesis and translational control. Rapamycin inhibits protein synthesis by forming a complex with FKBP12, which then binds to and inhibits mTORC1, leading to decreased phosphorylation of S6K and 4E-BPs. nih.govwikipedia.orgciteab.comscispace.comresearchgate.net While the PubChem entry for Demethoxy Rapamycin mentions immune regulation via amplification of p38 mitogen-activated protein kinase activation guidetopharmacology.org, this is a different pathway, and the primary mechanism of rapamycin and its close analogs on protein synthesis is through mTOR. Specific studies detailing the direct impact of this compound on protein synthesis rates or the phosphorylation status of translational machinery components like 4E-BP1 and S6K in various in vitro models were not found in the provided search results.
This compound's Influence on Cellular Metabolic Reprogramming
Cellular metabolism is intricately linked to cell growth and proliferation, with the mTOR pathway serving as a master regulator that senses nutrient availability and controls metabolic processes. wikipedia.orgnih.govguidetopharmacology.orgfrontiersin.orgnih.govwikipedia.orgciteab.comresearchgate.netwikipedia.orgguidetopharmacology.org Cancer cells, for instance, often exhibit altered metabolic profiles, such as increased glycolysis (the Warburg effect), to support their rapid growth. wikipedia.orgguidetopharmacology.org Rapamycin has been shown to influence cellular metabolism, including reducing glycolytic rates and glucose utilization in certain cell types, thereby counteracting the Warburg effect. wikipedia.orgguidetopharmacology.orgwikipedia.org
While this compound's association with the mTOR pathway suggests a potential influence on cellular metabolic reprogramming, no specific research findings detailing the effects of this compound analogs on metabolic pathways, including glycolysis, oxidative phosphorylation, or the utilization of specific nutrients, were identified in the provided search results. The extent to which this compound induces metabolic changes and the specific pathways affected remain to be elucidated based on the available information.
Modulation of Nutrient Utilization Pathways by this compound
The mTOR pathway plays a key role in sensing nutrient availability, particularly amino acids, and coordinating cellular growth and metabolic processes accordingly. genecards.orgciteab.comwikipedia.org This nutrient sensing influences downstream pathways that regulate nutrient uptake and utilization. Rapamycin, by inhibiting mTOR, can affect how cells utilize available nutrients. wikipedia.orgwikipedia.org
Although this compound is linked to the mTOR pathway, there is no specific information in the provided search results detailing how this compound analogs modulate nutrient utilization pathways in in vitro models. Studies specifically investigating the impact of this compound on the uptake or metabolism of glucose, amino acids, lipids, or other nutrients were not found. Therefore, while a potential influence is suggested by its relationship with mTOR, the specific effects of this compound on nutrient utilization remain uncharacterized in these results.
Comparative Inhibition of DNA Synthesis by Rapamycin and an Analog wikipedia.org
| Compound | Concentration (nM) | Inhibition of DNA Synthesis (24h) | Inhibition of DNA Synthesis (48h) |
| Rapamycin | 10 | ~50% | ~50% |
| 4-hydroxy-26-demethoxy-rapamycin | 1000 | <50% | <50% |
Note: Data is approximate based on interpretation of the source text.
Interplay with Intermediary Metabolism and Nucleotide Synthesis
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular growth and metabolism, integrating signals from various cues such as growth factors, nutrients, and energy levels nih.govagscientific.com. mTOR complex 1 (mTORC1), a key target of rapamycin, plays a significant role in promoting anabolic processes, including protein, lipid, and nucleotide synthesis, while inhibiting catabolic processes like autophagy nih.gov.
Rapamycin exerts its effects by forming a complex with the intracellular immunophilin FKBP12, which then binds to and inhibits mTORC1 frontiersin.orgrndsystems.comdrugbank.comagscientific.com. This inhibition affects downstream pathways, including those involving ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP-1), which are involved in protein synthesis frontiersin.orgagscientific.com. mTORC1 also stimulates energy metabolism, such as glycolysis and glutaminolysis nih.gov.
Nucleotides are essential for numerous cellular functions, including nucleic acid synthesis, signaling, and metabolism nih.govbiorxiv.org. They can be synthesized through de novo or salvage pathways nih.govbiorxiv.org. De novo purine (B94841) and pyrimidine (B1678525) synthesis pathways involve multiple enzymatic steps, with 5-phosphoribosyl-1-pyrophosphate (PRPP) serving as a key intermediate nih.govbookdown.org. Enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) are involved in de novo pyrimidine synthesis biorxiv.org.
Given that this compound is a structural analog of rapamycin and is co-produced with it, it is plausible that some of its cellular effects, particularly those related to cell growth and proliferation observed in cytotoxicity studies, may involve interactions with the mTOR pathway and, consequently, influence intermediary metabolism and nucleotide synthesis. While specific detailed studies focusing solely on the direct interplay of this compound with intermediary metabolism and nucleotide synthesis were not prominently found in the search results, the known mechanisms of rapamycin provide a strong basis for inferring potential areas of influence for its derivative. Inhibition of mTORC1 by rapamycin is known to impact the synthesis of proteins and lipids, and its broader role in regulating cellular anabolism suggests a potential, albeit not yet fully elucidated for this compound specifically, influence on nucleotide synthesis pathways.
Investigation of this compound's Antifungal Activities and Mechanisms
This compound has been identified as an antifungal antibiotic researchgate.netgoogle.com. It is classified as a polyene compound google.com. Studies comparing the antifungal activities of rapamycin and its derivatives, including this compound (also referred to as 32-desmethoxyrapamycin in some contexts), have been conducted researchgate.net.
Research indicates that rapamycin is highly effective in inhibiting the growth of various yeast and mold strains researchgate.net. In liquid medium, rapamycin generally demonstrated higher activity compared to its derivatives, including this compound, against organisms such as Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum researchgate.net. Notably, all tested rapamycins, including this compound, were reported to be more active than amphotericin B in these liquid medium assays researchgate.net. Furthermore, while some molds were not inhibited in liquid medium, they showed high sensitivity to rapamycin and its derivatives when tested on agar (B569324) researchgate.net.
The mechanism of antifungal action of rapamycin involves the inhibition of the TOR signaling pathway, which is conserved in both fungi and humans researchgate.net. Fungi and humans share calcineurin and TOR signalization pathways that can be inhibited by immunosuppressive drugs like sirolimus (rapamycin) researchgate.net. This shared pathway suggests that this compound, as a rapamycin derivative, may exert its antifungal effects through a similar mechanism involving the modulation of TOR signaling in fungal cells. Other mechanisms of antifungal agents can include interference with ATP synthesis, ion flow, damage to cell membranes and walls, production of reactive oxygen species, and inhibition of efflux pumps or DNA synthesis nih.govscielo.brnih.gov. While this compound is listed as a polyene google.com, a class of antifungals known to bind ergosterol (B1671047) in fungal cell membranes and form pores acs.org, specific detailed mechanistic studies solely focused on this compound's antifungal action beyond its relationship to rapamycin and its classification as a polyene were not extensively detailed in the provided search results.
This compound's Role in Modulating Cellular Immune Responses (Mechanistic Studies)
Rapamycin is recognized as a potent immunomodulator and has been investigated for its potential as an anti-graft-rejection agent msu.edu. Its immunosuppressive properties are linked to its ability to bind to the cytosolic immunophilin FKBP12, forming a complex that inhibits mTORC1 msu.edufrontiersin.orgrndsystems.comdrugbank.comagscientific.com. This inhibition impacts the activation and proliferation of immune cells.
Studies on rapamycin have shown that it can suppress the development of cellular immunity and the formation of certain antibodies, such as IgE-like antibodies, in experimental models msu.edu. Cellular immunity involves the activity of various immune cells, including T lymphocytes and macrophages, which are crucial for recognizing and eliminating intracellular pathogens and abnormal cells pig333.comnews-medical.netwikipedia.orgnih.gov. T helper cells, cytotoxic T lymphocytes, and antigen-presenting cells like dendritic cells and macrophages play central roles in orchestrating cell-mediated immune responses pig333.comnews-medical.netwikipedia.orgnih.gov.
While the search results highlight rapamycin's well-established role in modulating cellular immune responses through the FKBP12-mTOR pathway, specific detailed mechanistic studies focusing explicitly on this compound's direct role in modulating cellular immune responses were not prominently featured. However, given its structural relationship to rapamycin and its co-production, it is conceivable that this compound may share some of these immunomodulatory properties, potentially acting through similar pathways involving FKBP12 and mTOR. Further dedicated research would be needed to fully elucidate the specific effects and mechanisms of this compound on different components of the cellular immune system.
Exploration of this compound in Cellular Models of Neurodegenerative Processes and Cellular Aging
The mTOR signaling pathway, which is a primary target of rapamycin, has been implicated in the pathogenesis of various diseases, including neurological disorders and those associated with aging nih.gov. Deregulation of mTOR signaling has been linked to conditions such as cancer, diabetes, obesity, and neurological diseases nih.gov.
Rapamycin has garnered attention for its potential therapeutic benefits in experimental models of age-linked neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases nih.gov. In these models, rapamycin has shown promise in mitigating aspects of neurodegeneration nih.gov. Furthermore, studies have indicated that rapamycin can extend the lifespan of several species, including mice nih.gov. The diverse effects of rapamycin in these contexts are thought to involve multiple molecular mechanisms downstream of mTORC1 inhibition nih.gov.
Cellular aging is characterized by various hallmarks, including the accumulation of damaged proteins, cellular senescence, and altered cellular metabolism mdpi.comresearchgate.net. The decline in protein degradation systems like the proteasome and autophagy during aging can contribute to the accumulation of protein aggregates observed in neurodegenerative conditions mdpi.com. Cellular senescence, where cells cease to divide but remain metabolically active and can secrete pro-inflammatory factors, also plays a role in aging and age-related diseases mdpi.com.
Research has shown that rapamycin can influence cellular aging processes. For example, rapamycin has been found to retard the epigenetic aging of keratinocytes in vitro, and this effect appears to be independent of its influence on replicative senescence, proliferation, and differentiation aging-us.com. This suggests that rapamycin's impact on epigenetic aging may be linked to its effects on cellular metabolism, which is governed by the mTOR complex aging-us.com.
While rapamycin has been explored in cellular models of neurodegenerative processes and cellular aging, specific studies focusing explicitly on this compound in these particular contexts were not extensively detailed in the provided search results. However, given the close structural and functional relationship between this compound and rapamycin, and the established role of mTOR signaling in neurodegeneration and aging, this compound represents a compound of interest for potential investigation in these areas. Future research could explore whether this compound exhibits similar effects to rapamycin in cellular models relevant to neurodegenerative diseases and the aging process, and to delineate the underlying mechanisms if such effects are observed.
Structure Activity Relationship Sar Studies of Demethoxyrapamycin Analogs
Comparative Analysis of Demethoxyrapamycin and Rapamycin (B549165) Biological Activities and Potencies
This compound is structurally similar to rapamycin but lacks a methoxy (B1213986) group at the C-7 position. core.ac.uk While rapamycin is a potent inhibitor of the mTOR pathway and widely used as an immunosuppressant, comparative studies between this compound and rapamycin reveal differences and similarities in their biological profiles. Rapamycin exerts its effects by forming a complex with the immunophilin FKBP12, and this binary complex then binds to the FRB domain of mTOR, inhibiting its activity. researchgate.netnih.govscispace.comfishersci.ca this compound has also been identified as a potent antifungal antibiotic. medchemexpress.com Early studies suggested that the removal of the C-7 methoxy group, as in 7-demethoxyrapamycin (which is structurally equivalent to this compound), resulted in an analog with a biological profile identical to rapamycin in splenocyte and yeast assays. core.ac.uk This indicated that the C-7 methoxy group might not be crucial for the core immunosuppressive or anti-proliferative activity mediated through the FKBP12-FRAP (mTOR) pathway. core.ac.uk However, further detailed analysis of various analogs has provided a more nuanced understanding of the role of different substituents.
Importance of Specific Substituents in this compound Analogs for Biological Potency
Modifications at various positions on the macrolide core of this compound and rapamycin analogs significantly impact their binding affinities to FKBP12 and FRAP (mTOR), and thus their biological potencies. researchgate.netnih.gov Identifying the contribution of specific functional groups is key to rational design of analogs with tailored properties.
Significance of C-26 and C-40 Positions in this compound-Related Compounds for Biological Function
The C-26 and C-40 positions on the rapamycin scaffold (and relevant positions in this compound analogs) are known hotspots for modifications that influence biological activity and pharmacokinetic properties. For instance, everolimus (B549166) is a hydroxyethyl (B10761427) ether derivative of rapamycin at the C-40 position, developed for its improved pharmacokinetic profile. researchgate.netnih.gov Temsirolimus is another C-40 ester derivative. researchgate.netnih.gov Modifications at C-40 have been shown to affect the interaction with the FRB domain of mTOR and can influence the selectivity between mTORC1 and mTORC2 complexes. researchgate.netacs.org Research on fluorinated rapamycin analogs highlighted the importance of the hydrogen bond formed by the hydroxyl group at C-40 with FKBP12 for biological activity. nih.gov While the search results primarily discuss these modifications in the context of rapamycin, the structural similarity implies that these positions are also significant in this compound analogs and modifications here would likely impact their interaction with FKBP12 and mTOR. Studies involving synthetic analogs, such as those with a tetrazole substituent at C-40 (e.g., zotarolimus), have demonstrated comparable potency to rapamycin for inhibiting T cell proliferation, suggesting that modifications at this site can maintain or alter biological function. nih.gov
Influence of C-16 Modifications on this compound Analog Activity and FKBP12 Binding
The C-16 position of rapamycin has been a target for chemical modifications to generate analogs with altered properties, particularly concerning FKBP12 binding and subsequent interactions. nih.gov Studies involving C-16 modified rapamycin analogs have shown that while some modifications retain high affinity for FKBP12, they can display a wide range of potencies in cellular assays. nih.gov The C-16 methoxy group of rapamycin is located in close proximity to FRAP in the ternary complex, at the interface of FKBP12 and FRAP. nih.gov Modifications at C-16 can affect the interaction with FRAP and thus the biological activity. nih.gov For example, introducing bulky substituents at the C-16 position has been shown to abolish binding to FRAP and inhibit T cell proliferation, suggesting this position is critical for the effector function mediated through FRAP binding. nih.gov This research on rapamycin analogs provides a strong basis for understanding how similar modifications at the corresponding position in this compound could influence its interaction with FKBP12 and mTOR.
Rational Design and Synthesis of this compound Derivatives for Enhanced Biological Probes
Rational design involves using structural and biological information to guide the synthesis of new compounds with desired properties. nih.govmdpi.comrsc.orguran.ua Based on the SAR studies of rapamycin and its analogs, including insights applicable to the this compound scaffold, researchers can rationally design and synthesize this compound derivatives. The goal is often to create analogs with improved solubility, stability, or altered binding characteristics for use as enhanced biological probes or potential therapeutic leads. researchgate.net For instance, understanding the critical interactions at the FKBP12 and FRAP binding interfaces allows for targeted modifications to enhance affinity for specific targets or to create compounds with novel interaction profiles. researchgate.netscispace.combiorxiv.org Rational design can involve incorporating functional groups that improve pharmacokinetic properties or enable specific research applications, such as the development of chemically inducible dimerization (CID) systems. biorxiv.orgwikipedia.orgrcsb.org While specific examples of rational design solely focused on this compound derivatives as biological probes were not extensively detailed in the search results, the principles derived from rapamycin SAR are directly applicable to the this compound scaffold due to their structural similarities.
Bioalkylation Strategies for Functionalizing the this compound Scaffold for Mechanistic Research
Bioalkylation, often through precursor-directed biosynthesis or mutasynthesis, involves feeding modified precursors to the producing organism (Streptomyces hygroscopicus in this case) to generate analogs with specific alterations. nih.govasm.org This approach allows for the introduction of functional groups at specific positions on the macrolide scaffold. While the search results discuss mutasynthesis approaches applied to S. hygroscopicus to produce fluorinated rapamycin analogs and analogs with modified starter units, the principle can be extended to the this compound scaffold. nih.govasm.org By providing S. hygroscopicus strains that produce this compound with modified precursors, researchers could potentially generate bioalkylated this compound analogs. These functionalized analogs can serve as valuable tools for mechanistic research, allowing scientists to probe the interactions of specific parts of the molecule with its biological targets (FKBP12, mTOR) and to study the downstream effects of these interactions in cellular pathways. nih.govasm.org This strategy complements synthetic approaches by potentially enabling modifications that are challenging to achieve through traditional chemical synthesis.
Q & A
Q. How should contradictory results in this compound’s anti-cancer efficacy be analyzed preclinically?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
